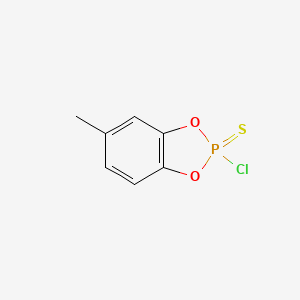
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is an organophosphorus compound characterized by a benzodioxaphosphole ring system with a chlorine and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione typically involves the reaction of 2-chloro-5-methylphenol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzodioxaphosphole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione exerts its effects involves interactions with specific molecular targets. The thione group can act as a nucleophile, participating in various chemical reactions. The benzodioxaphosphole ring system provides structural stability and influences the compound’s reactivity. Molecular pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylaniline: Another chlorinated aromatic compound with different functional groups.
5-Chloro-2-methylene-1,3,3-trimethylindoline: A compound with a similar chlorine substitution but different ring structure.
Uniqueness
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is unique due to its benzodioxaphosphole ring system, which imparts distinct chemical and physical properties
Properties
CAS No. |
90907-35-0 |
|---|---|
Molecular Formula |
C7H6ClO2PS |
Molecular Weight |
220.61 g/mol |
IUPAC Name |
2-chloro-5-methyl-2-sulfanylidene-1,3,2λ5-benzodioxaphosphole |
InChI |
InChI=1S/C7H6ClO2PS/c1-5-2-3-6-7(4-5)10-11(8,12)9-6/h2-4H,1H3 |
InChI Key |
QGXRBZJENGKDNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OP(=S)(O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11,13-Dioxadispiro[4.0.4.3]tridecan-12-one](/img/structure/B14373443.png)
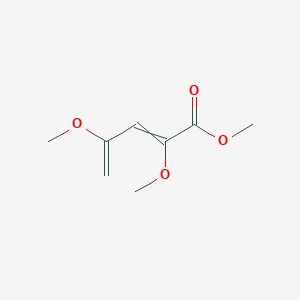
![2-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14373454.png)
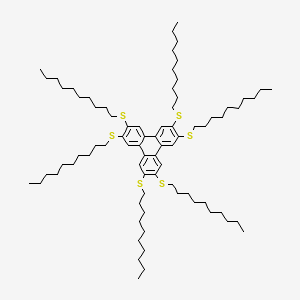

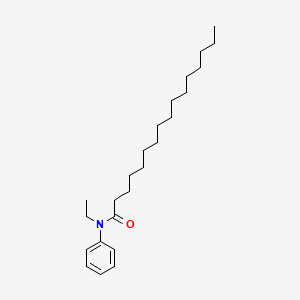
![2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole](/img/structure/B14373488.png)
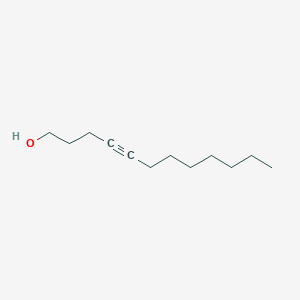
![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)
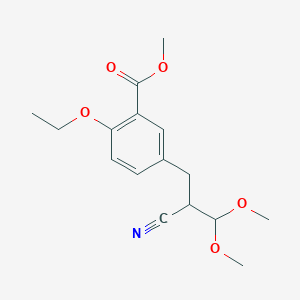
![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)
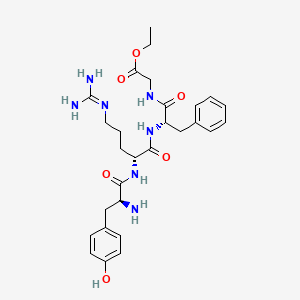

![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)
